molecular formula C18H20FN3O2 B12237652 1-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]propan-1-one

1-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B12237652
M. Wt: 329.4 g/mol
InChI Key: DIOCBUAJJDTESW-UHFFFAOYSA-N
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Description

1-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]propan-1-one is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine intermediates. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.

    Coupling of Intermediates: The final step involves coupling the pyridazine and pyrrolidine intermediates through an ether linkage, typically using a base-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Pyridazine Derivatives: Compounds with similar pyridazine rings, such as pyridazin-3(2H)-ones.

Uniqueness

1-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]propan-1-one is unique due to the combination of its pyrrolidine and pyridazine rings, along with the presence of a fluorophenyl group

Properties

Molecular Formula

C18H20FN3O2

Molecular Weight

329.4 g/mol

IUPAC Name

1-[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C18H20FN3O2/c1-2-18(23)22-9-8-13(11-22)12-24-17-7-6-16(20-21-17)14-4-3-5-15(19)10-14/h3-7,10,13H,2,8-9,11-12H2,1H3

InChI Key

DIOCBUAJJDTESW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(C1)COC2=NN=C(C=C2)C3=CC(=CC=C3)F

Origin of Product

United States

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